molecular formula C15H17N3O2 B539346 Unii-U4Y54D5P9L

Unii-U4Y54D5P9L

Cat. No.: B539346
M. Wt: 271.31 g/mol
InChI Key: PTGWFYYEAUFEAS-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of PH-709829 involves several steps, starting with the preparation of the furo[2,3-c]pyridine-5-carboxamide core. This core is then coupled with the (3R,5R)-1-azabicyclo[3.2.1]oct-3-yl moiety under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Chemical Reactions Analysis

PH-709829 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

PH-709829 exerts its effects by acting as an agonist of the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in modulating neurotransmission in the central nervous system. By binding to this receptor, PH-709829 enhances cholinergic signaling, which can lead to improved cognitive function and other therapeutic effects .

Comparison with Similar Compounds

PH-709829 is unique in its high selectivity and potency as an alpha-7 nicotinic acetylcholine receptor agonist. Similar compounds include:

PH-709829 stands out due to its superior brain penetration and efficacy in preclinical models, making it a promising candidate for further development in therapeutic applications .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide

InChI

InChI=1S/C15H17N3O2/c19-15(13-6-11-2-4-20-14(11)7-16-13)17-12-5-10-1-3-18(8-10)9-12/h2,4,6-7,10,12H,1,3,5,8-9H2,(H,17,19)/t10-,12-/m1/s1

InChI Key

PTGWFYYEAUFEAS-ZYHUDNBSSA-N

SMILES

O=C(C1=CC2=C(OC=C2)C=N1)N[C@H]3CN(C4)CC[C@]4([H])C3

Isomeric SMILES

C1CN2C[C@H]1C[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Canonical SMILES

C1CN2CC1CC(C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PHA-709829;  PHA 709829;  PHA709829.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-U4Y54D5P9L
Reactant of Route 2
Reactant of Route 2
Unii-U4Y54D5P9L
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Unii-U4Y54D5P9L
Reactant of Route 4
Reactant of Route 4
Unii-U4Y54D5P9L
Reactant of Route 5
Reactant of Route 5
Unii-U4Y54D5P9L
Reactant of Route 6
Reactant of Route 6
Unii-U4Y54D5P9L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.